

# Deucrictibant Demonstrates Superior Efficacy Over Placebo in Treating Hereditary Angioedema Attacks

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

New clinical trial data reveals that the oral bradykinin B2 receptor antagonist, **deucrictibant**, significantly reduces symptom burden and provides rapid relief for patients with Hereditary Angioedema (HAE) compared to placebo. The Phase 3 RAPIDe-3 trial showed that **deucrictibant** was well-tolerated and effective across various HAE subtypes.

Researchers and drug development professionals now have compelling evidence from the RAPIDe-3 pivotal Phase 3 study supporting **deucrictibant** as a potential oral on-demand treatment for HAE attacks. The trial, which enrolled a diverse global population of 134 participants aged 12 and older, met its primary and all secondary endpoints, showcasing statistically significant and clinically meaningful improvements in patient-reported outcomes.[\[1\]](#) [\[2\]](#)[\[3\]](#)

**Deucrictibant**, developed by Pharvaris, is a potent and selective antagonist of the bradykinin B2 receptor.[\[4\]](#) By blocking this receptor, it inhibits the downstream signaling that leads to the vasodilation and increased vascular permeability characteristic of HAE attacks.[\[5\]](#)[\[6\]](#)

## Key Efficacy Findings from the RAPIDe-3 Trial

The RAPIDe-3 trial data underscores the rapid and sustained efficacy of **deucrictibant** in treating HAE attacks. A single 20 mg oral dose of **deucrictibant** immediate-release capsule provided substantial benefits over placebo.

| Efficacy Endpoint                                                                                                    | Deucrictibant (20 mg) | Placebo        | p-value |
|----------------------------------------------------------------------------------------------------------------------|-----------------------|----------------|---------|
| <b>Primary Endpoint</b>                                                                                              |                       |                |         |
| Median Time to Onset of Symptom Relief (PGI-C)                                                                       | 1.28 hours            | > 12 hours     | <0.0001 |
| <b>Secondary Endpoints</b>                                                                                           |                       |                |         |
| Median Time to End of Progression                                                                                    | 17.47 minutes         | 228.67 minutes | <0.0001 |
| Median Time to Substantial Symptom Relief (PGI-C "better")                                                           | 2.85 hours            | > 12 hours     | <0.0001 |
| Median Time to Substantial Symptom Relief (PGI-S ≥1-level improvement)                                               | 2.41 hours            | > 12 hours     | <0.0001 |
| Median Time to Complete Symptom Resolution (PGI-S)                                                                   | 11.95 hours           | > 24 hours     | <0.0001 |
| Attacks Treated with a Single Capsule                                                                                | 83.0%                 | N/A            |         |
| Attacks Treated Without Rescue Medication                                                                            | 93.2%                 | N/A            |         |
| PGI-C: Patient Global Impression of Change; PGI-S: Patient Global Impression of Severity. Data sourced from multiple |                       |                |         |

reports on the  
RAPIDe-3 trial.[1][2][7]

---

The study also highlighted a favorable safety profile for **deucrictibant**, with no treatment-related serious adverse events reported.[1][8]

## Understanding the Mechanism: HAE Pathophysiology and Deucrictibant's Action

Hereditary Angioedema is primarily a bradykinin-mediated disease.[9][10] A deficiency or dysfunction of the C1-inhibitor protein leads to the overproduction of bradykinin.[11] Bradykinin then binds to its B2 receptor on endothelial cells, triggering a cascade that results in swelling. [11][12]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [hcplive.com](http://hcplive.com) [hcplive.com]

- 2. trial.medpath.com [trial.medpath.com]
- 3. pharmatimes.com [pharmatimes.com]
- 4. Positive Results from CHAPTER-1 Phase 2 Study of [globe新swire.com]
- 5. What is Deucrictibant used for? [synapse.patsnap.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. Pharvaris Reports Positive Phase 3 Data for Deucrictibant [lifesciencedaily.news]
- 8. angioedemanews.com [angioedemanews.com]
- 9. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]
- 10. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Bradykinin Receptors in Hereditary Angioedema Due to C1-Inhibitor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckerentandallergy.com [beckerentandallergy.com]
- To cite this document: BenchChem. [Deucrictibant Demonstrates Superior Efficacy Over Placebo in Treating Hereditary Angioedema Attacks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821495#efficacy-of-deucrictibant-compared-to-placebo-in-hae]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)